Kanamycin-Sulfat
Übersicht
Beschreibung
Kanamycin sulfate is an aminoglycoside bacteriocidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various infections caused by susceptible bacteria. The compound is available in oral, intravenous, and intramuscular forms and is particularly effective against gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Kanamycin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.
Biology: Employed in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.
Medicine: Used to treat bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Utilized in the production of antibiotics and as a preservative in cell culture media to prevent bacterial contamination .
Wirkmechanismus
Kanamycin sulfate, an aminoglycoside antibiotic, is widely used to treat various infections caused by susceptible bacteria . This article will delve into the mechanism of action of Kanamycin sulfate, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of Kanamycin sulfate is the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By targeting this subunit, Kanamycin sulfate interferes with protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin sulfate works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This region interacts with the wobble base in the anticodon of tRNA . As a result, the bacterium is unable to synthesize proteins vital to its growth .
Biochemical Pathways
The action of Kanamycin sulfate affects the protein synthesis pathway in bacteria . By causing misreading of t-RNA, it leads to the production of faulty or nonfunctional proteins . This disruption in protein synthesis ultimately inhibits bacterial growth and proliferation .
Pharmacokinetics
Its bioavailability is very low after oral delivery . The metabolism of Kanamycin sulfate is unknown, and it has an elimination half-life of approximately 2 hours and 30 minutes . The drug is excreted in the urine as an unchanged drug .
Result of Action
The primary molecular effect of Kanamycin sulfate’s action is the production of faulty or nonfunctional proteins due to the misreading of t-RNA . On a cellular level, this leads to the inhibition of bacterial growth and proliferation . In terms of clinical outcomes, Kanamycin sulfate is effective against a variety of infections caused by susceptible bacteria .
Action Environment
Environmental factors can influence the action of antibiotics like Kanamycin sulfate . Antibiotics are released into the environment through wastewater streams and runoff from land application of manure . The microorganisms in these environments get exposed to the antibiotics, potentially leading to the development of antimicrobial resistance . Therefore, the efficacy and stability of Kanamycin sulfate can be influenced by these environmental factors .
Biochemische Analyse
Biochemical Properties
Kanamycin sulfate works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This leaves the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
Kanamycin sulfate has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is used to treat infections where one or more of the following are the known or suspected pathogens: E. coli, Proteus species, E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species .
Molecular Mechanism
The molecular mechanism of kanamycin sulfate involves its binding to the bacterial 30S ribosomal subunit . This causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Temporal Effects in Laboratory Settings
Kanamycin sulfate is stable and does not degrade over time
Dosage Effects in Animal Models
Kanamycin sulfate is intended for intramuscular, intramammary or subcutaneous administration in various animal models . The effects of kanamycin sulfate vary with different dosages in these models
Metabolic Pathways
The metabolic pathways of kanamycin sulfate are not well documented. It is known that kanamycin A is derived from KanJ-and-KanK-catalyzed conversion of kanamycin B in S. kanamyceticus .
Transport and Distribution
It is known that kanamycin sulfate is primarily distributed into the extracellular fluid .
Subcellular Localization
It is known that kanamycin sulfate works by binding to the bacterial 30S ribosomal subunit , suggesting that it localizes to the bacterial ribosome.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kanamycin sulfate is primarily obtained through the fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification processes, including filtration, precipitation, and crystallization, to isolate kanamycin .
Industrial Production Methods: In industrial settings, the production of kanamycin sulfate involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of kanamycin .
Analyse Chemischer Reaktionen
Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce different functional groups into the kanamycin molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
- Streptomycin
Kanamycin sulfate stands out due to its specific applications in both clinical and research settings, making it a valuable tool in the fight against bacterial infections and in scientific investigations.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin disulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin A sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin A sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Kanamycin sulfate exert its antibacterial effect?
A1: [] Kanamycin sulfate is an aminoglycoside antibiotic that primarily targets bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA. This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.
Q2: Does Kanamycin sulfate affect mammalian cells?
A2: [] While Kanamycin sulfate primarily targets bacterial ribosomes, it can also exhibit some toxicity towards mammalian cells, particularly those in the inner ear. This toxicity is thought to be related to its ability to disrupt mitochondrial protein synthesis, as mitochondria possess similar ribosomes to bacteria.
Q3: What is the molecular formula and weight of Kanamycin sulfate?
A3: Kanamycin sulfate is a complex molecule with multiple components. Providing its exact molecular formula and weight requires specifying which Kanamycin component (Kanamycin A, Kanamycin B, etc.) and the degree of sulfation. Please refer to the specific product information for precise details.
Q4: Is there any spectroscopic data available for Kanamycin sulfate?
A4: [, , ] Yes, researchers have employed various spectroscopic techniques to characterize Kanamycin sulfate, including UV spectrophotometry, fluorescence spectroscopy, and infrared spectroscopy (FTIR). These methods help determine the compound's concentration, study its interactions with other molecules, and identify its functional groups.
Q5: Are there any known compatibility issues with Kanamycin sulfate in pharmaceutical formulations?
A6: [, ] Kanamycin sulfate's compatibility with other excipients and active ingredients in pharmaceutical formulations needs to be carefully assessed. Factors such as pH, ionic strength, and the presence of certain metals or chelating agents can potentially influence its stability and effectiveness.
Q6: Have computational methods been applied in Kanamycin sulfate research?
A8: [] While the provided abstracts do not elaborate on specific computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be valuable for understanding Kanamycin sulfate's interactions with its target, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.
Q7: What are some formulation strategies to enhance Kanamycin sulfate's stability or bioavailability?
A10: [, ] Researchers have explored various formulation approaches, such as encapsulation in nanoparticles [] and developing specific drug delivery systems [] to enhance Kanamycin sulfate's stability, solubility, and targeted delivery, potentially improving its therapeutic efficacy.
Q8: What are the SHE regulations surrounding Kanamycin sulfate?
A8: SHE regulations are primarily relevant to workplace safety and handling of chemicals, and are not the primary focus of the provided research articles. These regulations are subject to change and should be consulted from the relevant authorities.
Q9: What is known about the absorption, distribution, metabolism, and excretion of Kanamycin sulfate?
A12: [, , ] Research indicates that Kanamycin sulfate is poorly absorbed orally but achieves therapeutic levels in various body fluids like serum, synovial fluid, peritoneal fluid, and urine after intramuscular administration [, ]. It is mainly excreted unchanged in the urine [].
Q10: How do the pharmacokinetic properties of Kanamycin sulfate relate to its efficacy in treating infections?
A13: [, , ] Understanding the relationship between Kanamycin sulfate's pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and its pharmacodynamic properties (its effects on the body and bacteria) is crucial for optimizing dosage regimens and achieving effective bacterial killing while minimizing toxicity.
Q11: What types of in vitro and in vivo studies have been conducted to evaluate Kanamycin sulfate's efficacy?
A14: [, , , , , ] Numerous studies have investigated Kanamycin sulfate's efficacy. In vitro studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains [, , ]. In vivo studies often utilize animal models of infection to evaluate its efficacy in a living organism [, ]. Additionally, research has explored its use in combination with other antibiotics for synergistic effects [, , ].
Q12: What are the known mechanisms of resistance to Kanamycin sulfate?
A15: [, ] Bacterial resistance to Kanamycin sulfate can arise through mechanisms such as enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. These mechanisms can limit the drug's ability to reach its target and exert its antibacterial effect.
Q13: Does cross-resistance occur between Kanamycin sulfate and other antibiotics?
A16: [] Yes, cross-resistance can occur between Kanamycin sulfate and other aminoglycosides, as they share a similar mechanism of action. This means that bacteria resistant to one aminoglycoside may also exhibit resistance to others, posing challenges in treating infections caused by resistant strains.
Q14: What are the known toxicities associated with Kanamycin sulfate?
A17: [, ] While generally considered safe at therapeutic doses, Kanamycin sulfate can cause side effects, with ototoxicity (hearing loss and balance problems) and nephrotoxicity (kidney damage) being the most serious concerns [, ]. These toxicities are related to its accumulation in the inner ear and kidneys, respectively.
Q15: What are some strategies to improve the delivery of Kanamycin sulfate to specific targets?
A18: [, ] Researchers are exploring various drug delivery systems, such as nanoparticles [] and targeted delivery strategies [] to improve Kanamycin sulfate's penetration into specific tissues and cells. These approaches aim to enhance its efficacy while minimizing its potential for systemic toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.